

# Phendioxan: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phendioxan*

Cat. No.: *B1680296*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Phendioxan**, with the systematic IUPAC name 2-(2,6-Dimethoxyphenoxy)-N-[(2R,3R)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethan-1-amine, is a potent and selective  $\alpha$ 1-adrenergic receptor antagonist. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and pharmacological activity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

## Chemical Structure and Properties

**Phendioxan** is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. The core structure consists of a 1,4-benzodioxan moiety substituted with a phenyl group at the 3-position and a side chain containing a 2,6-dimethoxyphenoxy group linked via an ethylamine bridge.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; N1 [label="N"]; C21 [label="C"]; O3 [label="O"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"]; C25 [label="C"]; O4 [label="O"]; O5 [label="O"];

```
// Phenyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5
-- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzodioxin part C8 -- C1 [len=1.5]; C7 -- C8 [len=1.5]; O1 -- C7 [len=1.5]; O1 -- C14
[len=1.5]; C14 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10
[len=1.5]; C10 -- C9 [len=1.5]; C9 -- C14 [len=1.5]; O2 -- C9 [len=1.5]; O2 -- C8 [len=1.5];

// Side chain C7 -- C15 [len=1.5]; C15 -- N1 [len=1.5]; N1 -- C16 [len=1.5]; C16 -- C17 [len=1.5];
C17 -- O3 [len=1.5]; O3 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 --
C25 [len=1.5]; C25 -- C24 [len=1.5]; C24 -- C23 [len=1.5]; C23 -- C18 [len=1.5]; C19 -- O4
[len=1.5]; O4 -- C21 [len=1.5]; C23 -- O5 [len=1.5]; O5 -- C22 [len=1.5];

// Positioning nodes C1 [pos="2,1.5!"]; C2 [pos="3,2.5!"]; C3 [pos="4,2.5!"]; C4 [pos="5,1.5!"];
C5 [pos="4,0.5!"]; C6 [pos="3,0.5!"]; C8 [pos="1,2.5!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.5!"];
C14 [pos="-2,2!"]; C13 [pos="-3,2.5!"]; C12 [pos="-4,2!"]; C11 [pos="-4,1!"]; C10 [pos="-3,0.5!"];
C9 [pos="-2,1!"]; O2 [pos="-1,0.5!"]; C15 [pos="-0.5,-0!"]; N1 [pos="-1.5,-1!"]; C16
[pos="-2.5,-0.5!"]; C17 [pos="-3.5,-1.5!"]; O3 [pos="-4.5,-1!"]; C18 [pos="-5.5,-2!"]; C19
[pos="-6.5,-1.5!"]; C20 [pos="-7.5,-2!"]; C25 [pos="-7.5,-3!"]; C24 [pos="-6.5,-3.5!"]; C23
[pos="-5.5,-3!"]; O4 [pos="-6.5,-0.5!"]; C21 [pos="-7.5,0!"]; O5 [pos="-4.5,-4!"]; C22
[pos="-3.5,-4.5!"];

} end_dot
```

Figure 1: Chemical Structure of **Phendioxan**

## Table 1: Chemical and Physical Properties of Phendioxan

| Property          | Value                                                                                                                                                                                                                           | Reference           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 2-(2,6-Dimethoxyphenoxy)-N-<br>{[(2R,3R)-3-phenyl-2,3-<br>dihydro-1,4-benzodioxin-2-<br>yl]methyl}ethan-1-amine                                                                                                                 | <a href="#">[1]</a> |
| CAS Number        | 130905-04-3                                                                                                                                                                                                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>25</sub> H <sub>27</sub> NO <sub>5</sub>                                                                                                                                                                                 | <a href="#">[1]</a> |
| Molecular Weight  | 421.49 g/mol                                                                                                                                                                                                                    | <a href="#">[1]</a> |
| Appearance        | Not specified in literature                                                                                                                                                                                                     |                     |
| Melting Point     | Not specified in literature                                                                                                                                                                                                     |                     |
| Boiling Point     | Not specified in literature                                                                                                                                                                                                     |                     |
| Solubility        | Not specified in literature                                                                                                                                                                                                     |                     |
| pKa               | Not specified in literature                                                                                                                                                                                                     |                     |
| SMILES            | COc1ccccc(c1OCCNC[C@H]2-<br>-INVALID-LINK--<br>Oc4ccccc4O2)OC                                                                                                                                                                   |                     |
| InChI             | InChI=1S/C <sub>25</sub> H <sub>27</sub> NO <sub>5</sub> /c1-27-<br>21-13-8-14-22(28-2)25(21)29-<br>16-15-26-17-23-24(18-9-4-3-5-<br>10-18)31-20-12-7-6-11-<br>19(20)30-23/h3-14,23-<br>24,26H,15-17H2,1-<br>2H3/t23-,24-/m1/s1 | <a href="#">[1]</a> |

## Synthesis of Phendioxan

The synthesis of **Phendioxan** was first reported by Quaglia et al. in the Journal of Medicinal Chemistry in 1993. The synthetic route involves the reaction of a key benzodioxan intermediate with a substituted phenoxyethylamine derivative.

## Synthesis of Phendioxan

2,3-Epoxy-3-phenyl-1,4-benzodioxan

2-(2,6-Dimethoxyphenoxy)ethylamine

Phendioxan

[Click to download full resolution via product page](#)

## Experimental Protocol: Synthesis of ( $\pm$ )-trans-N-[2-(2,6-dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-benzodioxin-2-methanamine (Phendioxan)

A solution of 2,3-epoxy-3-phenyl-1,4-benzodioxan (1.0 g, 4.16 mmol) and 2-(2,6-dimethoxyphenoxy)ethylamine (0.82 g, 4.16 mmol) in 50 mL of absolute ethanol was heated under reflux for 8 hours. The solvent was then removed under reduced pressure. The resulting residue was treated with diethyl ether to afford a solid which was subsequently crystallized from a mixture of ethanol and diethyl ether.

Note: The original publication does not specify the yield or provide detailed spectral data for the final compound, **Phendioxan**. Researchers should perform standard analytical characterization (NMR, IR, Mass Spectrometry, and elemental analysis) to confirm the structure and purity of the synthesized compound.

## Pharmacological Activity

**Phendioxan** is a potent and selective antagonist of  $\alpha$ 1-adrenergic receptors. Its pharmacological activity has been characterized *in vitro* using isolated rat vas deferens.

## Table 2: Pharmacological Data for Phendioxan

| Parameter                                               | Value           | Organ/Receptor   | Reference           |
|---------------------------------------------------------|-----------------|------------------|---------------------|
| $\alpha$ 1-Adrenoceptor<br>Antagonist Activity<br>(pA2) | $8.87 \pm 0.12$ | Rat Vas Deferens | <a href="#">[2]</a> |
| $\alpha$ 2-Adrenoceptor<br>Antagonist Activity<br>(pA2) | $6.25 \pm 0.09$ | Rat Vas Deferens | <a href="#">[2]</a> |
| $\alpha$ 1/ $\alpha$ 2 Selectivity Ratio                | 417             | -                | <a href="#">[2]</a> |

## Experimental Protocol: Evaluation of $\alpha$ -Adrenoceptor Blocking Activity

The  $\alpha$ -adrenoceptor antagonist activity was evaluated in isolated vasa deferentia from male Wistar rats. The tissues were suspended in a 20-mL organ bath containing Krebs solution at 32 °C, bubbled with a 95% O<sub>2</sub> and 5% CO<sub>2</sub> mixture. The contractile responses to norepinephrine (for  $\alpha$ 1-adrenoceptors) and clonidine (for  $\alpha$ 2-adrenoceptors) were recorded isometrically.

For the determination of pA2 values for  $\alpha$ 1-adrenoceptor antagonism, cumulative concentration-response curves to norepinephrine were obtained in the absence and presence of increasing concentrations of **Phendioxan**. For  $\alpha$ 2-adrenoceptor antagonism, the inhibitory effect of clonidine on electrically induced contractions was measured in the absence and presence of **Phendioxan**. The pA2 values were calculated according to the method of Arunlakshana and Schild.

## Signaling Pathway

As an  $\alpha$ 1-adrenergic receptor antagonist, **Phendioxan** competitively blocks the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to  $\alpha$ 1-adrenoceptors located on the postsynaptic membrane of smooth muscle cells. This blockade inhibits the G<sub>q</sub> protein-coupled signaling cascade, preventing the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation.

```
// Nodes NE [label="Norepinephrine\nEpinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
Phendioxan [label="Phendioxan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha1_AR  
[label="α1-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq  
Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C",  
fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4",  
fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG  
[label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca2+ Release  
from\nSarcoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein  
Kinase C\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth  
Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth  
Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Edges NE -> Alpha1_AR [label="Activates"]; Phendioxan -> Alpha1_AR [label="Blocks",  
style=dashed, color="#EA4335"]; Alpha1_AR -> Gq [label="Activates"]; Gq -> PLC  
[label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 ->  
Ca_release; DAG -> PKC; Ca_release -> Contraction; PKC -> Contraction; Phendioxan ->  
Relaxation [style=bold, color="#34A853"]; } end_dot Figure 3: Phendioxan's Mechanism of  
Action
```

## Conclusion

**Phendioxan** is a well-characterized, potent, and selective α1-adrenergic receptor antagonist. This guide provides essential technical information regarding its chemical properties, synthesis, and pharmacological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the study of adrenergic systems and the development of novel therapeutics targeting these receptors. Further investigation into the physicochemical properties and a more detailed in vivo pharmacological profile would be beneficial for its potential development as a therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phendioxan - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phendioxan: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680296#chemical-properties-and-structure-of-phendioxan]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)